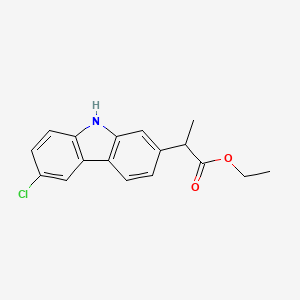
Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate
Übersicht
Beschreibung
Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate is a compound with the molecular formula C17H16ClNO2 . It is related to 2-(9H-Carbazol-9-yl)ethyl acrylate (PCz), an acrylate-based conducting polymer with carbazole as an electron-donating pendant group .
Synthesis Analysis
The synthesis of related compounds involves the reaction of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid (carprofen) with methanol, in the presence of concentrated sulfuric acid, leading to methyl (2 RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate (carprofen methyl ester) .Molecular Structure Analysis
The molecular structure of this compound contains a total of 39 bonds, including 23 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 1 double bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, and 1 Pyrrole .Physical and Chemical Properties Analysis
This compound exhibits high charge carrier mobility and photochemical stability, similar to its related compound, 2-(9H-Carbazol-9-yl)ethyl acrylate .Wissenschaftliche Forschungsanwendungen
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), a compound structurally related to ethyl esters like "Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate," is found in fermented foods and beverages. It is genotoxic and carcinogenic for several species. The occurrence of EC in foods and the mechanisms of its formation, including from urea and cyanide via chemical reactions during fermentation, have been extensively studied. Various methods have been developed to detect and reduce EC levels in food, emphasizing the importance of monitoring and controlling potentially harmful compounds in consumables (Weber & Sharypov, 2009).
Biodegradation and Fate of Ether Compounds
Research on ether compounds, such as ethyl tert-butyl ether (ETBE), provides insights into the biodegradation and environmental fate of structurally related substances. Understanding how microorganisms degrade ETBE in soil and groundwater can inform the environmental impact assessment of similar compounds, potentially including "this compound." These studies highlight the role of specific enzymes and microbial pathways in breaking down ether compounds and mitigating their environmental impact (Thornton et al., 2020).
Ionic Liquids and Chemical Reactions
The application of ionic liquids in chemical reactions, including those involving haloaluminate room-temperature ionic liquids (RTILs), offers a glimpse into innovative solvents that could facilitate various chemical transformations. Studies in this area might provide foundational knowledge for exploring how "this compound" could be synthesized or used in novel chemical processes or as an intermediate in organic synthesis (Tsuda, Stafford, & Hussey, 2017).
Wirkmechanismus
Target of Action
Carprofen Ethyl Ester, also known as Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate or UNII-UU089KH56H, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Carprofen . The primary targets of Carprofen are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
The mode of action of Carprofen Ethyl Ester is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, the compound prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . It’s worth noting that the selectivity of Carprofen for COX-1 or COX-2 can vary between species .
Biochemical Pathways
The biochemical pathways affected by Carprofen Ethyl Ester involve the cyclooxygenase pathway. The inhibition of COX-1 and COX-2 enzymes disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Pharmacokinetics
For instance, Carprofen has been found to have a half-life of about 8.52 hours following a single subcutaneous injection of 20 mg/kg . When administered orally, Carprofen reaches a steady state within 24 hours, with plasma levels of around 60 µg/ml
Result of Action
The molecular and cellular effects of Carprofen Ethyl Ester’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . Additionally, some Carprofen derivatives have been found to exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biochemische Analyse
Biochemical Properties
Carprofen Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). The compound interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, Carprofen Ethyl Ester inhibits FAAH, an enzyme responsible for the degradation of endocannabinoids, leading to increased levels of these signaling molecules . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.
Cellular Effects
Carprofen Ethyl Ester exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of COX enzymes results in decreased production of prostaglandins, which are key mediators of inflammation and pain . Furthermore, Carprofen Ethyl Ester’s inhibition of FAAH leads to elevated levels of endocannabinoids, which can modulate cell signaling pathways involved in pain perception and inflammation . These effects underscore the compound’s potential therapeutic applications in managing inflammatory conditions.
Molecular Mechanism
The molecular mechanism of Carprofen Ethyl Ester involves its binding interactions with COX and FAAH enzymes. The compound binds to the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, Carprofen Ethyl Ester binds to FAAH, inhibiting its activity and leading to increased levels of endocannabinoids . These molecular interactions elucidate the compound’s dual mechanism of action as an anti-inflammatory and analgesic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carprofen Ethyl Ester have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on COX and FAAH enzymes . Prolonged exposure to Carprofen Ethyl Ester may lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can exert sustained anti-inflammatory and analgesic effects, although its stability and degradation must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of Carprofen Ethyl Ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX and FAAH enzymes, providing anti-inflammatory and analgesic benefits . At higher doses, Carprofen Ethyl Ester may exhibit toxic or adverse effects, including gastrointestinal and renal toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Carprofen Ethyl Ester is involved in several metabolic pathways, including its interaction with enzymes such as COX and FAAH. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted via the kidneys . The compound’s involvement in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Carprofen Ethyl Ester is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target enzymes . Additionally, Carprofen Ethyl Ester may interact with specific transporters that facilitate its uptake and distribution within cells . These interactions influence the compound’s localization and accumulation, impacting its overall efficacy.
Subcellular Localization
Carprofen Ethyl Ester’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX and FAAH enzymes . Additionally, Carprofen Ethyl Ester may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-3-21-17(20)10(2)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNXGCFGFSARFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52262-89-2 | |
| Record name | Ethyl-2-(6-chloro-9H-carbazol-2-yl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052262892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL-2-(6-CHLORO-9H-CARBAZOL-2-YL)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU089KH56H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


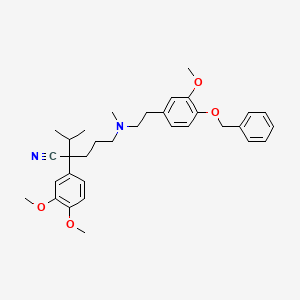

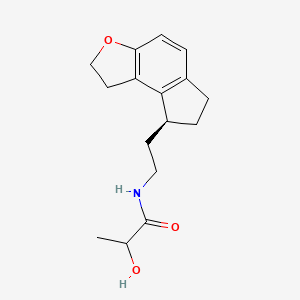


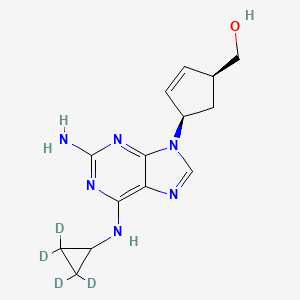
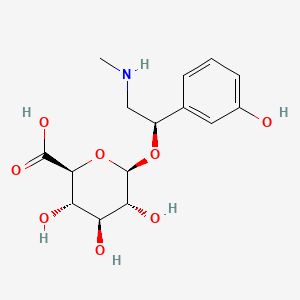



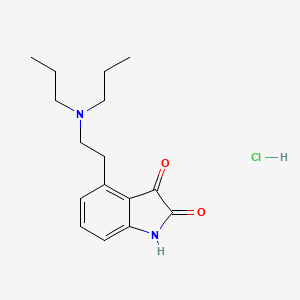
![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)


